molecular formula C21H18O B3054549 4-(2,3-Diphenylcyclopropyl)phenol CAS No. 61078-42-0

4-(2,3-Diphenylcyclopropyl)phenol

Cat. No.: B3054549
CAS No.: 61078-42-0
M. Wt: 286.4 g/mol
InChI Key: INMSSBLNRNGVCD-UHFFFAOYSA-N
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Description

4-(2,3-Diphenylcyclopropyl)phenol is a chemical compound characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of diphenylcyclopropyl ketone with phenol under acidic conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 4-(2,3-Diphenylcyclopropyl)phenol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Diphenylcyclopropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., H2SO4).

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2,3-Diphenylcyclopropyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its biological activities. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 4-(2,3-Diphenylcyclopropyl)phenol is unique due to its cyclopropyl ring substituted with two phenyl groups, which imparts distinct chemical and biological properties compared to simpler phenols. This structural complexity allows for more diverse interactions and applications in various fields.

Properties

IUPAC Name

4-(2,3-diphenylcyclopropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O/c22-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(21)16-9-5-2-6-10-16/h1-14,19-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMSSBLNRNGVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C2C3=CC=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489015
Record name 4-(2,3-Diphenylcyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61078-42-0
Record name 4-(2,3-Diphenylcyclopropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,3-Diphenylcyclopropyl)phenol
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4-(2,3-Diphenylcyclopropyl)phenol
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4-(2,3-Diphenylcyclopropyl)phenol
Reactant of Route 6
4-(2,3-Diphenylcyclopropyl)phenol

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